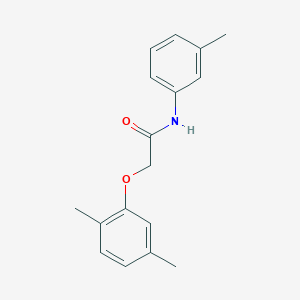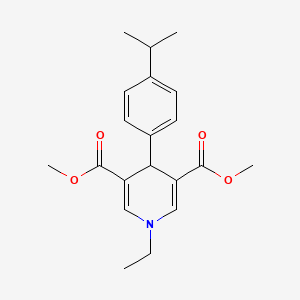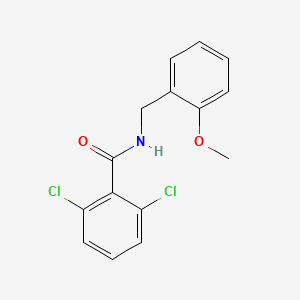
2-(2,5-dimethylphenoxy)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenoxy)-N-(3-methylphenyl)acetamide, also known as DMAA, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in research. DMAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 207.29 g/mol. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to work by increasing the release of norepinephrine, dopamine, and serotonin in the brain. This leads to increased energy, focus, and alertness. This compound also stimulates the sympathetic nervous system, which can increase heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase energy expenditure, reduce appetite, and enhance lipid metabolism. This compound has also been shown to increase heart rate, blood pressure, and metabolic rate. In addition, this compound has been found to improve cognitive function and memory.
实验室实验的优点和局限性
2-(2,5-dimethylphenoxy)-N-(3-methylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a long shelf life. This compound is also stable under various conditions, making it suitable for use in different types of experiments. However, this compound also has some limitations. It is a potent stimulant and can have adverse effects on the cardiovascular system. Therefore, caution should be taken when using this compound in lab experiments.
未来方向
There are several future directions for research on 2-(2,5-dimethylphenoxy)-N-(3-methylphenyl)acetamide. One area of interest is its potential as a treatment for obesity and metabolic disorders. This compound has been shown to increase energy expenditure and improve lipid metabolism, making it a promising candidate for these conditions. Another area of interest is its potential as a cognitive enhancer. This compound has been found to improve cognitive function and memory, and further research could explore its potential in this area. Additionally, there is a need for more research on the safety and long-term effects of this compound.
合成方法
The synthesis of 2-(2,5-dimethylphenoxy)-N-(3-methylphenyl)acetamide can be achieved through different methods, including the reaction of 2,5-dimethylphenol with 3-methylbenzoyl chloride in the presence of a base, the reaction of 2,5-dimethylphenol with 3-methylbenzoyl isocyanate, or the reaction of 2,5-dimethylphenol with 3-methylbenzoyl azide. The product is then purified using recrystallization or column chromatography. The purity of this compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
2-(2,5-dimethylphenoxy)-N-(3-methylphenyl)acetamide has been used in scientific research as a stimulant and a thermogenic agent. It has been studied for its potential to increase energy, improve focus, and enhance physical performance. This compound has also been investigated for its potential to induce weight loss and improve metabolic function. In addition, this compound has been studied for its potential to enhance cognitive function and memory.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-5-4-6-15(9-12)18-17(19)11-20-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVYKDBKNOJUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315712-77-7 |
Source


|
| Record name | 2-(2,5-DIMETHYLPHENOXY)-N-(3-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)
![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)


![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)
![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)


![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)

![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
